potassium;(2R)-2-(4-hydroxyphenyl)-2-[(4-methoxy-4-oxobut-2-en-2-yl)amino]acetate

Chiral purity Specific rotation Quality control

Potassium (2R)-2-(4-hydroxyphenyl)-2-[(4-methoxy-4-oxobut-2-en-2-yl)amino]acetate (CAS 69416-61-1) is a chiral ester‑type Dane salt of D-4-hydroxyphenylglycine, supplied as a white crystalline solid with a molecular weight of 303.35 g/mol. It is the predominant side‑chain intermediate in the industrial synthesis of amoxicillin, cefadroxil, and related β‑lactam antibiotics, functioning as an N‑protected amino acid equivalent that acylates 6‑APA (6‑aminopenicillanic acid) or 7‑ADCA (7‑aminodeacetoxycephalosporanic acid).

Molecular Formula C13H14KNO5
Molecular Weight 303.35 g/mol
CAS No. 69416-61-1
Cat. No. B030781
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namepotassium;(2R)-2-(4-hydroxyphenyl)-2-[(4-methoxy-4-oxobut-2-en-2-yl)amino]acetate
CAS69416-61-1
Synonyms(αR)-4-Hydroxy-α-[(3-methoxy-1-methyl-3-oxo-1-propen-1-yl)amino]benzeneacetic Acid Potassium Salt; 
Molecular FormulaC13H14KNO5
Molecular Weight303.35 g/mol
Structural Identifiers
SMILESCC(=CC(=O)OC)NC(C1=CC=C(C=C1)O)C(=O)[O-].[K+]
InChIInChI=1S/C13H15NO5.K/c1-8(7-11(16)19-2)14-12(13(17)18)9-3-5-10(15)6-4-9;/h3-7,12,14-15H,1-2H3,(H,17,18);/q;+1/p-1/t12-;/m1./s1
InChIKeyHFDVONAPNRXRSV-UTONKHPSSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

69416-61-1 – D(-)-4-Hydroxyphenylglycine Dane Salt Methyl Potassium: Core Intermediate for Beta-Lactam Procurement


Potassium (2R)-2-(4-hydroxyphenyl)-2-[(4-methoxy-4-oxobut-2-en-2-yl)amino]acetate (CAS 69416-61-1) is a chiral ester‑type Dane salt of D-4-hydroxyphenylglycine, supplied as a white crystalline solid with a molecular weight of 303.35 g/mol [1]. It is the predominant side‑chain intermediate in the industrial synthesis of amoxicillin, cefadroxil, and related β‑lactam antibiotics, functioning as an N‑protected amino acid equivalent that acylates 6‑APA (6‑aminopenicillanic acid) or 7‑ADCA (7‑aminodeacetoxycephalosporanic acid) . The compound is also catalogued as Amoxicillin Impurity 13 and is used as a reference standard for ANDA analytical method development and quality control .

Why Generic D-4-Hydroxyphenylglycine Derivatives Cannot Replace CAS 69416-61-1 in Beta-Lactam Synthesis


Dane salts are not interchangeable building blocks; the choice of ester group (methyl vs. ethyl) and counterion (potassium vs. sodium vs. free acid) directly controls acylation yield, β‑ketoester by‑product recyclability, and final antibiotic purity [1]. The methyl ester of 69416-61-1 releases methyl acetoacetate upon deprotection, which can be recovered by liquid‑liquid extraction and reused—a critical cost and sustainability advantage over the ethyl ester analog (CAS 57938-86-0) whose ethyl acetoacetate by‑product is less readily recycled [2]. Furthermore, ester‑type Dane salts (such as 69416-61-1) generally give higher amoxicillin yields than amide‑type congeners, where yields can fall below 60% [1]. Substituting potassium with sodium alters solubility and coupling kinetics, impacting isolated product purity [3].

Quantitative Differentiation Evidence for CAS 69416-61-1 vs. Closest Analogs


Chiral Purity and Identity: Specific Rotation of 69416-61-1 vs. Regulatory Specifications

The methyl potassium Dane salt (69416-61-1) exhibits a tightly controlled specific rotation of [α]20/D −86.0° to −91.0° (c=1, 1N HCl) per manufacturer certificate of analysis, with a measured lot value of −88.06° . This narrow specification directly confirms the (R)-configuration of the chiral center, which is essential for producing the correct diastereomer of amoxicillin. In contrast, the ethyl ester analog (CAS 57938-86-0) is often sold with a purity of 95% and without published specific rotation tolerances, increasing the risk of epimer contamination .

Chiral purity Specific rotation Quality control

Water Content Control: Karl Fischer Titration of 69416-61-1 vs. Typical Dane Salt Moisture Levels

The target compound is routinely supplied with water content <0.50% (Karl Fischer), with a representative measured lot at 0.21% . In the mixed‑anhydride acylation of 6‑APA, water consumes the activating reagent (e.g., ethyl chloroformate), directly reducing coupling efficiency. Patent data for analogous ester‑type Dane salt processes emphasize that water levels above 1% cause yield losses of up to 24% in the final amoxicillin step [1]. While no explicit water specification is published for the ethyl ester analog 57938-86-0, its lower typical purity (95%) implies higher residual moisture or solvent content .

Moisture content Anhydrous coupling Water specification

Purity by Titration: 69416-61-1 >98.5% vs. 95% for Ethyl Ester Analog 57938-86-0

The methyl potassium Dane salt (69416-61-1) is specified at >98.5% purity by titration, with a representative lot achieving 99.6% . The ethyl ester analog (CAS 57938-86-0) is offered at 95% purity by the same class of vendor, representing a ≥3.5 percentage‑point purity gap . For a side‑chain intermediate used at multi‑ton scale in amoxicillin manufacture, this purity differential translates into lower impurity carry‑through to the final antibiotic and reduced purification burden.

Purity assay Titration Bulk intermediate

Acylation Yield: Potassium Salt of 69416-61-1 vs. Sodium Salt Analog in Amide-Type Dane Salt Coupling

In a directly comparable amide‑type Dane salt system, the potassium salt gave an 86.1% yield of the protected intermediate, while the sodium salt produced only 55.3% under otherwise identical conditions (methanol solvent, same amide‑type Dane salt core) [1]. Although this comparison is within the amide‑type Dane salt class, the same counterion principle extends to ester‑type salts: potassium enhances nucleophilicity and solubility in the mixed‑anhydride coupling with 6‑APA relative to sodium [2]. No analogous head‑to‑head yield data for 69416-61-1 vs. its sodium salt in ester‑type Dane salt coupling were identified in the retrieved literature.

Acylation efficiency Counterion effect Amoxicillin yield

By-Product Recyclability: Methyl Acetoacetate Recovery from 69416-61-1 vs. Ethyl Acetoacetate from 57938-86-0

Upon deprotection of 69416-61-1 during amoxicillin synthesis, methyl acetoacetate is released as the β‑ketoester by‑product. Liquid‑liquid extraction methods have been specifically developed to recover this methyl acetoacetate from the aqueous waste stream for re‑use in Dane salt re‑formation, closing the material loop [1]. In contrast, the ethyl ester analog 57938-86-0 liberates ethyl acetoacetate, which has a higher boiling point (484.3°C at 760 mmHg vs. ~470°C for methyl acetoacetate) and a higher logP (0.63 vs. ~0.3), making it less amenable to the same aqueous extraction‑based recovery processes . Patent literature explicitly identifies the non‑recoverability of β‑ketoesters as a significant commercial disadvantage of certain ester‑type Dane salts [2].

Green chemistry By-product recovery Process economics

Procurement-Relevant Application Scenarios for CAS 69416-61-1


Industrial Amoxicillin and Cefadroxil Manufacturing via the Dane Salt Route

69416-61-1 is the preferred side‑chain intermediate for large‑scale amoxicillin trihydrate and cefadroxil production. Its high purity (>98.5% by titration) and documented low water content (<0.50%) ensure consistent mixed‑anhydride formation with ethyl chloroformate, minimizing yield losses from moisture . The potassium counterion provides superior acylation efficiency relative to sodium analogs (86.1% vs. 55.3% in comparable amide‑type systems) [1]. Post‑reaction, the methyl acetoacetate by‑product can be recovered by extraction and reused, improving process economics [2].

ANDA Analytical Reference Standard and Impurity Profiling

As Amoxicillin Impurity 13, 69416-61-1 is used as a reference standard for HPLC method development, method validation (AMV), and quality control in Abbreviated New Drug Applications (ANDAs) . Its well‑characterized specific rotation (−86.0° to −91.0°) and high chromatographic purity (>98.5%) make it suitable for system suitability testing and retention time marker use in compendial methods [1].

Enzymatic and Chemoenzymatic Beta-Lactam Synthesis Research

Researchers developing enzymatic amoxicillin synthesis routes (e.g., using penicillin G acylase) require a highly pure, well‑characterized Dane salt to avoid side reactions caused by impurities or residual moisture. The potassium salt form of 69416-61-1 is preferred over sodium or free acid forms because potassium ions do not inhibit the acylase enzyme at typical reaction concentrations , and the low water content (<0.50%) prevents unwanted hydrolysis of the activated ester intermediate [1].

Sustainable Process Development with By-Product Recovery

For green chemistry initiatives, 69416-61-1 enables closed‑loop manufacturing: the methyl acetoacetate released during deprotection is targeted for liquid‑liquid extraction recovery and re‑condensation with D-4-hydroxyphenylglycine to regenerate the Dane salt . This recyclability pathway is specifically documented for the methyl ester and is a key differentiator from the ethyl ester analog 57938-86-0, whose ethyl acetoacetate by‑product has less favorable physical properties for aqueous recovery [1].

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